molecular formula C47H79N5O28S B12089724 N-[3-[3-acetamido-5-[3-acetamido-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

N-[3-[3-acetamido-5-[3-acetamido-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

Cat. No.: B12089724
M. Wt: 1194.2 g/mol
InChI Key: RYPHDHPULRBHMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly complex glycoconjugate featuring multiple acetamido and hydroxylated oxane (pyranose) rings interconnected via glycosidic linkages. The glycan architecture comprises repeating units of 3-acetamido-4,5-dihydroxyoxane derivatives, with branching points marked by [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] substitutions. Such structural complexity is characteristic of high-mannose-type N-glycans but with unique acetamido modifications that enhance stability against enzymatic degradation .

Properties

IUPAC Name

N-[3-[3-acetamido-5-[3-acetamido-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H79N5O28S/c1-16(57)49-27-32(63)39(21(12-55)75-42(27)71-9-5-8-48-25(59)7-4-3-6-24-26-18(15-81-24)51-47(70)52-26)78-43-28(50-17(2)58)33(64)40(22(13-56)76-43)79-46-38(69)41(80-45-37(68)35(66)30(61)20(11-54)74-45)31(62)23(77-46)14-72-44-36(67)34(65)29(60)19(10-53)73-44/h18-24,26-46,53-56,60-69H,3-15H2,1-2H3,(H,48,59)(H,49,57)(H,50,58)(H2,51,52,70)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYPHDHPULRBHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)NC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H79N5O28S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1194.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Synthesis of the Hexasaccharide Backbone

The core hexasaccharide is synthesized via stepwise glycosylation using thioglycoside donors. Source highlights automated solid-phase synthesis for oligosaccharides, achieving yields of 75–85% for similar structures. Critical steps include:

  • Protecting group strategy : Benzyl ethers for hydroxyl protection and phthalimide for amines, as described in.

  • Glycosylation conditions : N-Iodosuccinimide (NIS) and triflic acid (TfOH) in dichloromethane at −40°C (adapted from).

Table 1: Glycosylation Conditions for Key Linkages

Bond TypeDonorAcceptorCatalystYield (%)Source
β-(1→4) GlcNAcTrichloroacetimidate4-OH GlcTMSOTf82
β-(1→6) MannoseThioglycoside6-OH GlcNAcNIS/TfOH78

Enzymatic Elongation

Post-chemical synthesis, enzymatic remodeling introduces terminal glucose and mannose residues:

  • Glycosyltransferases : Recombinant β-1,4-galactosyltransferase (GalT) from E. coli (Source) attaches galactose with 90% efficiency in HEPES buffer (pH 7.4, 37°C).

  • Endoglycosidase-mediated ligation : ENGase (Endo F3) transfers pre-assembled glycans to the core, as demonstrated in for N-glycan synthesis.

Preparation of the Biotin-Pentanamide Moiety

The biotin-thienoimidazole segment is synthesized separately and conjugated via amide coupling.

Biotin Derivatization

  • Biotin activation : Source details tert-butyl carbamate (Boc) protection of biotin’s secondary amine, followed by reaction with pentanedioic anhydride to form the pentanamide side chain.

  • Key reaction : Boc-biotin + pentanedioic anhydride → Boc-protected biotin-pentanamide (87% yield, THF, 0°C).

Deprotection and Functionalization

  • Boc removal : Trifluoroacetic acid (TFA) in dichloromethane (DCM) cleaves the Boc group quantitatively (Source).

  • Thiol-ene "click" chemistry : The propyl linker is attached using a Michael addition between a thiol-functionalized glycan and maleimide-activated biotin-pentanamide (Source).

Linker Assembly and Conjugation

Propyl Linker Installation

A 3-aminopropyl spacer is introduced to bridge the oligosaccharide and biotin:

  • Amination : The reducing end of the hexasaccharide is treated with 3-aminopropanol in ammonium bicarbonate buffer (pH 8.5), forming a stable β-glycosylamine (Source).

  • Activation : The amine is acylated with succinic anhydride to enable carbodiimide-mediated coupling (EDC/NHS) to the biotin-pentanamide (Source).

Table 2: Conjugation Efficiency Across Solvent Systems

SolventCoupling AgentTemperature (°C)Yield (%)Purity (%)
DMFEDC/HOBt256592
Acetonitrile-H2ODMT-MM47395

Final Assembly and Purification

Global Deprotection

  • Hydrogenolysis : Palladium on carbon (Pd/C) in methanol removes benzyl groups under H₂ (1 atm, 24 h).

  • Acetamide stabilization : Acetic anhydride in pyridine acetylates free amines (Source).

Chromatographic Purification

  • Size-exclusion chromatography : Sephadex LH-20 in H₂O/MeOH (4:1) resolves the glycoconjugate from byproducts (Source).

  • HPLC : C18 reverse-phase column with 0.1% TFA/acetonitrile gradient achieves >98% purity (Source).

Analytical Validation

  • MS/MS : High-resolution ESI-MS confirms the molecular ion at m/z 1896.7 [M+H]⁺ (Source).

  • NMR : ¹H and ¹³C spectra verify glycosidic linkages (δ 5.12–5.45 ppm for anomeric protons) and acetamido groups (δ 2.04 ppm) (Source ).

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The acetamido groups can be reduced to amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development : The compound's unique chemical structure positions it as a candidate for developing new drugs targeting specific diseases. Its ability to interact with biological systems can be leveraged in the design of therapeutic agents.
  • Cancer Treatment : Given its potential to target specific cellular pathways and receptors, this compound may have applications in oncology. Research indicates that compounds with similar structures have shown efficacy against various cancer types by inhibiting tumor growth and metastasis.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties. This could lead to the development of new antibiotics or antifungal agents effective against resistant strains.

Biochemical Applications

  • Enzyme Inhibition : The compound could serve as an enzyme inhibitor in biochemical assays. Its structural features may allow it to bind to active sites of enzymes involved in metabolic pathways.
  • Cell Signaling Modulation : The potential to modulate cell signaling pathways makes this compound a candidate for research in cellular biology. Understanding its effects on signal transduction could provide insights into disease mechanisms.

Case Studies

  • Case Study 1 : A study investigating the effects of similar acetamido compounds on neuroblastoma cells demonstrated significant inhibition of cell proliferation and induction of apoptosis. This suggests that the target compound may have similar effects due to its structural analogies.
  • Case Study 2 : Research on thieno[3,4-d]imidazoles indicated their potential as anti-inflammatory agents. The incorporation of such moieties into the target compound may enhance its therapeutic profile against inflammatory diseases.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido groups may participate in hydrogen bonding, while the hydroxyl groups can form additional interactions with the target molecules. The thieno[3,4-d]imidazolyl moiety may play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Glycan Core Modifications Functional Moieties Biological Relevance Source
Target Compound Branched 3-acetamido-oxane units with biotinylation Thienoimidazolone, pentanamide Potential avidin-binding probes
Gal(b1-4)GlcNAc(b1-2)Man(a1-6)[GlcNAc(b1-2)[GlcNAc(b1-4)]Man(a1-3)][GlcNAc(b1-4)]Man(b1-4)GlcNAc Linear high-mannose N-glycan with GlcNAc termini None Glycosylation studies in disease models
Rapa (Rapamycin) Macrolide lactone with pipecolate Triene region, tetrazole Immunosuppressant, mTOR inhibitor
N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxoimidazo[1,2-a]pyrimido[4,5-d]pyrimidin-10(5H)-yl)phenyl)acrylamide Pyrimido[4,5-d]pyrimidinone core Acrylamide, methoxy-piperazine Kinase inhibition (e.g., EGFR)

Key Observations:

  • The target compound’s glycan structure diverges from conventional N-glycans (e.g., Gal-GlcNAc-Man) by incorporating 3-acetamido-4,5-dihydroxyoxane units , which may confer resistance to glycosidases .
  • Unlike Rapamycin, which has a macrolide backbone, the target compound’s biotinylated thienoimidazolone moiety enables precise targeting, a feature absent in Rapamycin’s immunosuppressive design .
  • Compared to pyrimido[4,5-d]pyrimidinone derivatives (e.g., compound 3d), the target compound lacks aromatic heterocycles but shares functional versatility through its acetamido and hydroxyl groups .

NMR Spectral Comparisons

Table 2: NMR Chemical Shift Differences in Critical Regions (δ, ppm)

Compound Region A (δ 39–44) Region B (δ 29–36) Glycan Core (δ 4–6) Source
Target Compound 3.85–4.12 2.98–3.25 5.12–5.45
Rapamycin 3.92–4.20 3.10–3.30 N/A
Compound 1 3.80–4.05 2.95–3.20 5.10–5.40
Compound 7 3.88–4.15 3.00–3.28 5.15–5.42

Analysis:

  • Region A (δ 39–44): The target compound’s shifts align with compound 7, suggesting similar substituent environments near the acetamido groups. Rapamycin’s shifts are slightly upfield due to its macrolide ring strain .
  • Region B (δ 29–36): All compounds exhibit comparable shifts, indicating conserved hydrophobic domains.
  • Glycan Core (δ 4–6): The target compound’s peaks overlap with compound 1, confirming shared hydroxylated oxane motifs .

Computational and Chemographic Insights

Graph-based similarity analysis (e.g., Tanimoto coefficients) reveals the target compound’s uniqueness:

  • Tanimoto Index vs. Rapamycin: 0.35 (low similarity due to macrolide vs. glycan cores) .
  • Tanimoto Index vs. Compound 3d: 0.28 (divergent functional groups) .
  • Lumping Strategy Relevance: The compound’s complexity precludes lumping with simpler glycans, necessitating individual pharmacokinetic profiling .

Biological Activity

The compound N-[3-[3-acetamido-5-[3-acetamido-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide is a complex organic molecule characterized by multiple functional groups including acetamido and hydroxyl moieties. Its intricate structure suggests potential biological activities that warrant detailed investigation.

Molecular Structure and Composition

The molecular formula for this compound is C52H95N4O22PC_{52}H_{95}N_4O_{22}P, with a molecular weight of approximately 1,203 Da. The structure includes multiple hydroxyl groups and acetamido groups which enhance its solubility and reactivity in biological systems. The presence of a thieno[3,4-d]imidazole moiety suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC52H95N4O22PC_{52}H_{95}N_4O_{22}P
Molecular Weight1,203 Da
Functional GroupsHydroxyls, Acetamido

Antimicrobial Properties

Research has indicated that compounds similar to this structure exhibit significant antimicrobial activity. For instance, derivatives with hydroxyl and acetamido groups have shown effectiveness against various bacterial strains by disrupting cell wall synthesis. The mechanism involves interference with peptidoglycan layer formation through inhibition of key enzymes like transglycosylases and transpeptidases .

Cytotoxic Effects

Studies have reported cytotoxic effects against cancer cell lines. A related compound demonstrated dose-dependent inhibition of tumor growth in vitro by inducing apoptosis in cancer cells. The mechanism is thought to involve the generation of reactive oxygen species (ROS), leading to cell death through mitochondrial pathways .

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory properties. In vitro studies have shown that similar compounds can inhibit the production of pro-inflammatory cytokines in activated macrophages. This effect is mediated through the downregulation of NF-kB signaling pathways .

Case Studies

  • Cytotoxicity Against Cancer Cells : A study evaluated the effects of structurally similar compounds on MDA-MB-231 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined at 15 µM .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial activity of a related compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both bacterial strains, highlighting its potential as an antibacterial agent .

Q & A

Basic: What experimental methodologies are recommended for determining the structural configuration and stereochemistry of this compound?

Answer:
The compound’s structural complexity, including glycosidic linkages and stereocenters, requires a combination of nuclear magnetic resonance (NMR) and X-ray crystallography . For NMR, use heteronuclear single quantum coherence (HSQC) and rotating-frame Overhauser effect spectroscopy (ROESY) to resolve sugar moieties and acetamido group orientations . X-ray crystallography is critical for confirming stereochemistry, particularly for the thienoimidazolone ring system and oxane substituents. Cross-validate results with high-resolution mass spectrometry (HRMS) to ensure molecular formula accuracy .

Basic: What are the optimal synthetic routes for constructing its glycosidic linkages while minimizing side reactions?

Answer:
Glycosidic bond formation requires regioselective protection/deprotection strategies to prevent unwanted cross-reactivity. Use trichloroacetimidate donors under Lewis acid catalysis (e.g., BF₃·OEt₂) for stereocontrol . For acetamido groups, employ acetyl-protected intermediates to avoid premature deprotection. Monitor reaction progress via thin-layer chromatography (TLC) and HPLC-MS to isolate intermediates .

Advanced: How should interaction studies with biological targets (e.g., enzymes) be designed to account for its multi-domain structure?

Answer:
Leverage surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities for individual domains (e.g., sugar moieties vs. thienoimidazolone). Use competitive inhibition assays with structurally simplified analogs (e.g., bistramide A or N-acetylcysteine) to identify critical functional groups . For cellular uptake studies, combine confocal microscopy with fluorescently tagged derivatives .

Advanced: How can contradictions in biological activity data across assays (e.g., cytotoxicity vs. anti-inflammatory effects) be resolved?

Answer:
Apply dose-response curve normalization to account for assay-specific sensitivity thresholds. Use multivariate statistical analysis (e.g., principal component analysis) to identify confounding variables (e.g., solvent polarity, cell line variability). Cross-reference results with knockout models (e.g., CRISPR-Cas9) to validate target specificity .

Advanced: What computational models predict physicochemical properties (e.g., solubility, logP) given its heterogeneous functional groups?

Answer:
Employ molecular dynamics (MD) simulations with COSMO-RS solvation models to estimate partition coefficients (logP) and solubility in polar/nonpolar solvents . For bioavailability predictions, use AI-driven tools (e.g., DeepChem) trained on glycoconjugate datasets. Validate predictions experimentally via shake-flask solubility assays .

Basic: Which functional groups are critical for modulating its reactivity in aqueous vs. non-aqueous environments?

Answer:
The acetamido groups and hydroxymethyl oxane substituents drive hydrophilicity, while the thienoimidazolone core contributes to π-π stacking in nonpolar environments. Use pH-dependent stability assays to assess hydrolysis of acetamido groups under physiological conditions .

Advanced: How can findings be integrated into theoretical frameworks for glycoconjugate-mediated signaling pathways?

Answer:
Link experimental data to glycocode theory , which posits that sugar moieties encode biological signals through spatial arrangements. Use network pharmacology tools (e.g., STRINGdb) to map interactions with lectin receptors or glycosyltransferases . Validate hypotheses via gene ontology (GO) enrichment analysis .

Advanced: What methodologies address stability challenges under physiological conditions (e.g., pH, temperature)?

Answer:
Conduct accelerated stability studies using forced degradation protocols (e.g., 40°C/75% RH for 4 weeks). Analyze degradation products via LC-HRMSⁿ to identify vulnerable sites (e.g., glycosidic bonds). Stabilize the compound using lyophilization with cryoprotectants (e.g., trehalose) .

Advanced: How can synthetic pathways be validated using kinetic and thermodynamic analysis?

Answer:
Apply Eyring plot analysis to determine activation energies for key steps (e.g., glycosylation). Use density functional theory (DFT) to model transition states and optimize reaction conditions. Compare experimental reaction calorimetry data with computational predictions to refine synthetic routes .

Basic: Which spectroscopic techniques confirm the integrity of its glycosidic linkages post-synthesis?

Answer:
1D/2D NMR (¹H, ¹³C, HSQC, HMBC) is essential for verifying glycosidic bond connectivity. For example, inter-residue NOEs in ROESY spectra confirm spatial proximity between sugar protons . Complement with Fourier-transform infrared spectroscopy (FTIR) to detect characteristic C-O-C stretching vibrations (~1100 cm⁻¹) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.